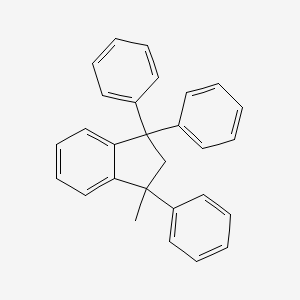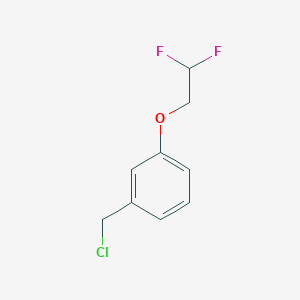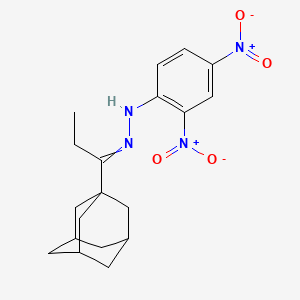
1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C19H24N4O4 and a molecular weight of 372.428 g/mol . This compound is part of a class of hydrazones, which are known for their applications in various chemical reactions and research fields. The structure of this compound includes an adamantyl group, an ethyl ketone, and a 2,4-dinitrophenylhydrazone moiety, making it a unique and interesting molecule for scientific study.
Preparation Methods
The synthesis of 1-adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone typically involves the reaction of 1-adamantyl ethyl ketone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using methanol as a solvent . The general reaction scheme is as follows:
Synthesis of 1-Adamantyl Ethyl Ketone: This can be achieved through the Friedel-Crafts acylation of adamantane with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrazone: The 1-adamantyl ethyl ketone is then reacted with 2,4-dinitrophenylhydrazine in methanol under acidic conditions to form the hydrazone derivative.
Chemical Reactions Analysis
1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Nucleophilic Addition: The hydrazone can participate in nucleophilic addition reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution Reactions: The hydrazone group can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone involves the formation of a stable hydrazone linkage. This linkage is formed through the nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the ketone, followed by the elimination of water . The resulting hydrazone can participate in further chemical reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
1-Adamantyl Methyl Ketone (2,4-Dinitrophenyl)hydrazone: This compound has a similar structure but with a methyl group instead of an ethyl group.
Other Adamantyl Derivatives: Compounds like 1-adamantyl ethyl ketone and 1-adamantyl methyl ketone share the adamantyl group but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, and potentially medicine. Further research into its properties and applications could uncover even more uses for this versatile molecule.
Properties
CAS No. |
18326-70-0 |
|---|---|
Molecular Formula |
C19H24N4O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C19H24N4O4/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-20-16-4-3-15(22(24)25)8-17(16)23(26)27/h3-4,8,12-14,20H,2,5-7,9-11H2,1H3 |
InChI Key |
ZOOUBZHWRXKNPH-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


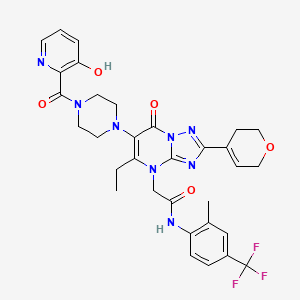
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11711147.png)
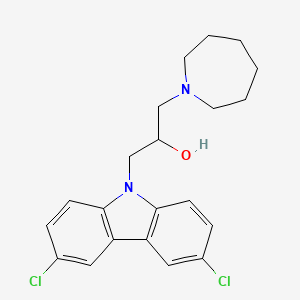
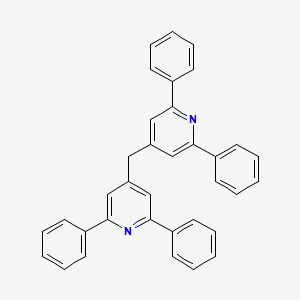
![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711161.png)
![Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)
![3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)
![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11711205.png)

![N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)
![(2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11711230.png)
